Cas no 63416-75-1 (1-(4-Fluorophenyl)pentan-3-one)

1-(4-Fluorophenyl)pentan-3-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO. This compound features a pentan-3-one backbone substituted with a 4-fluorophenyl group, imparting unique electronic and steric properties. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent enhances reactivity and stability, facilitating selective transformations. The ketone functionality offers versatility for further derivatization, including reductions, condensations, or nucleophilic additions. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular scaffolds.
1-(4-Fluorophenyl)pentan-3-one structure
63416-75-1 structure
Product Name:1-(4-Fluorophenyl)pentan-3-one
CAS No:63416-75-1
MF:C11H13FO
MW:180.218726873398
CID:2790677
PubChem ID:12814760
Update Time:2025-05-27

1-(4-Fluorophenyl)pentan-3-one Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL11539459
    • DTXSID70510545
    • 3-Pentanone, 1-(4-fluorophenyl)-
    • 1-(4-Fluorophenyl)pentan-3-one
    • 63416-75-1
    • Inchi: 1S/C11H13FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
    • InChI Key: PFCUOXHHCCQRKK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCC(CC)=O

Computed Properties

  • Exact Mass: 180.095043196g/mol
  • Monoisotopic Mass: 180.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

1-(4-Fluorophenyl)pentan-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666896-1g
1-(4-Fluorophenyl)pentan-3-one
63416-75-1 98%
1g
¥4713.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666896-5g
1-(4-Fluorophenyl)pentan-3-one
63416-75-1 98%
5g
¥19933.00 2024-05-06

1-(4-Fluorophenyl)pentan-3-one Related Literature

Additional information on 1-(4-Fluorophenyl)pentan-3-one

Research Brief on 1-(4-Fluorophenyl)pentan-3-one (CAS: 63416-75-1) in Chemical Biology and Pharmaceutical Applications

1-(4-Fluorophenyl)pentan-3-one (CAS: 63416-75-1) is a fluorinated ketone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a fluorophenyl group attached to a pentan-3-one backbone, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and anti-inflammatory compounds. This research brief synthesizes the latest findings on its synthesis, biological activity, and therapeutic potential.

Recent advancements in synthetic methodologies have enabled more efficient production of 1-(4-Fluorophenyl)pentan-3-one, with a focus on green chemistry principles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system using palladium nanoparticles, which improved yield (up to 85%) and reduced environmental impact. The fluorophenyl moiety in this compound has been shown to enhance metabolic stability and bioavailability, making it a valuable scaffold for drug design. Computational studies have further elucidated its binding affinities to various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation.

In pharmacological research, 1-(4-Fluorophenyl)pentan-3-one has shown promising activity as a precursor to dopamine D2 receptor modulators. A 2024 preclinical study in ACS Chemical Neuroscience revealed that derivatives of this compound exhibited selective binding to D2-like receptors with nanomolar affinity, suggesting potential applications in treating Parkinson's disease and schizophrenia. Additionally, its anti-inflammatory properties were highlighted in a recent European Journal of Medicinal Chemistry paper, where structural analogs demonstrated significant inhibition of COX-2 enzyme activity (IC50 = 0.8 μM), outperforming some conventional NSAIDs.

The compound's mechanism of action appears multifaceted. Structural analyses indicate that the fluorine atom at the para position enhances electron-withdrawing effects, influencing the compound's interaction with biological targets. Molecular docking simulations suggest that the ketone group forms critical hydrogen bonds with amino acid residues in target proteins, while the fluorophenyl group contributes to hydrophobic interactions. These insights have guided the design of second-generation derivatives with improved selectivity and reduced off-target effects.

Ongoing clinical research is exploring the therapeutic potential of 1-(4-Fluorophenyl)pentan-3-one derivatives in neurological disorders. A phase I trial initiated in 2023 is investigating a novel antipsychotic candidate derived from this scaffold, with preliminary results showing favorable blood-brain barrier penetration and safety profiles. Furthermore, its application has expanded to diagnostic imaging, where radiofluorinated analogs are being developed as PET tracers for neurodegenerative disease monitoring.

In conclusion, 1-(4-Fluorophenyl)pentan-3-one represents a chemically versatile and biologically active scaffold with growing importance in medicinal chemistry. Recent studies have not only optimized its synthesis but also expanded its therapeutic applications across multiple disease areas. Future research directions may focus on developing more potent and selective derivatives, exploring combination therapies, and investigating its potential in emerging areas such as targeted protein degradation. The compound's unique physicochemical properties and demonstrated biological activities position it as a valuable tool for both basic research and drug development in the chemical biology and pharmaceutical fields.

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